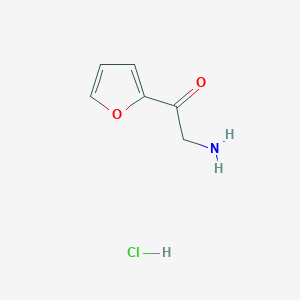

2-Amino-1-(furan-2-YL)ethanone hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(furan-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEARERKYHKVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530040 | |

| Record name | 2-Amino-1-(furan-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88352-86-7 | |

| Record name | 2-Amino-1-(furan-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-1-(furan-2-YL)ethanone hydrochloride" fundamental properties

An In-Depth Technical Guide to 2-Amino-1-(furan-2-YL)ethanone hydrochloride: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Publication Date: January 17, 2026

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data from its precursors and close structural analogs. The document details a robust synthetic pathway, predicted physicochemical and spectroscopic properties, and explores its reactivity and potential applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, drug development, and materials science.

Introduction: The Strategic Value of the Furan-Based α-Aminoketone Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic and steric properties contribute to the biological activity of these molecules. When incorporated into an α-aminoketone framework, the resulting molecule, such as this compound, becomes a versatile intermediate for the synthesis of more complex heterocyclic systems. The primary amine and the ketone functionalities offer orthogonal reactivity, allowing for selective derivatization and the construction of diverse molecular architectures. This guide will focus on the synthesis and projected properties of this valuable, yet not extensively characterized, chemical entity.

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of this compound is a two-step process commencing from the readily available 2-acetylfuran. This pathway involves an initial α-bromination followed by the conversion of the resulting α-bromoketone to the desired primary amine hydrochloride.

Step 1: α-Bromination of 2-Acetylfuran

The first step is the electrophilic substitution at the α-carbon of 2-acetylfuran to yield 2-bromo-1-(furan-2-yl)ethanone. This is a standard and well-documented transformation.

Step 2: The Delépine Reaction for Primary Amine Synthesis

The conversion of the α-bromoketone to the primary amine is effectively achieved via the Delépine reaction. This classic method offers a selective route to primary amines from alkyl halides, avoiding the over-alkylation often encountered in direct amination with ammonia.[1] The reaction proceeds by forming a quaternary ammonium salt with hexamethylenetetramine (urotropine), which is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride.[2][3]

Overall Synthetic Workflow

Caption: Synthetic pathway to this compound.

Physicochemical Properties

Direct experimental data for this compound is not widely available. Therefore, the properties of its precursors are provided, and the properties of the final compound are estimated based on the well-characterized analog, 2-amino-1-phenylethanone hydrochloride.[4][5]

Properties of Precursors

| Property | 2-Acetylfuran | 2-Bromo-1-(furan-2-yl)ethanone | Source(s) |

| CAS Number | 1192-62-7 | 15109-94-1 | [6] |

| Molecular Formula | C₆H₆O₂ | C₆H₅BrO₂ | [6] |

| Molecular Weight | 110.11 g/mol | 189.01 g/mol | [6] |

| Appearance | Low melting solid | Brown, low-melting solid | [7] |

| Melting Point | 30 °C | 34 °C | [7] |

| Boiling Point | 168-169 °C | 227 °C | [7] |

| Density | 1.0975 g/cm³ | 1.616 g/cm³ | [7] |

Predicted Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₆H₈ClNO₂ | - |

| Molecular Weight | 161.59 g/mol | - |

| Appearance | Off-white to light brown crystalline solid | Analogy to similar aminoketone hydrochlorides |

| Melting Point | >180 °C (with decomposition) | Analogy to 2-amino-1-phenylethanone hydrochloride (194 °C dec.)[4][5] |

| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | The hydrochloride salt form enhances aqueous solubility.[8] |

| Stability | Stable under standard ambient conditions. Store in a cool, dry place. | Amine hydrochloride salts are generally stable crystalline solids.[9] |

Spectroscopic Analysis

Spectroscopic Data of 2-Bromo-1-(furan-2-yl)ethanone

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the furan ring protons and a singlet for the α-bromomethylene protons. |

| ¹³C NMR | Resonances for the furan ring carbons, the carbonyl carbon, and the α-bromomethylene carbon. |

| IR | Strong absorption for the carbonyl (C=O) group, and characteristic peaks for the furan ring. |

Predicted Spectroscopic Features of this compound

| Technique | Predicted Features | Rationale |

| ¹H NMR | - Furan protons (δ 6.5-7.8 ppm)- Methylene protons (α to NH₃⁺) (δ ~4.5 ppm)- Broad singlet for -NH₃⁺ protons | The electron-withdrawing ammonium group will deshield the adjacent methylene protons. The ammonium protons will be a broad, exchangeable signal. |

| ¹³C NMR | - Furan carbons- Carbonyl carbon (δ ~190 ppm)- Methylene carbon (α to NH₃⁺) | The chemical shifts will be influenced by the protonation state of the amine. |

| IR (cm⁻¹) | - Broad N-H stretch (2800-3200)- Carbonyl (C=O) stretch (~1680-1700)- N-H bend (~1500-1600)- C-O and C-C stretches of the furan ring | The broad N-H stretch is characteristic of ammonium salts.[8] The carbonyl stretch will be at a typical frequency for an aryl ketone. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free amine (m/z ~126.05) | The molecular ion of the free base is expected. |

Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable synthon. The primary amine can act as a nucleophile in reactions such as acylation, alkylation, and condensation to form imines. The ketone functionality is susceptible to nucleophilic attack and can be used to construct various heterocyclic systems.

This compound is a precursor for the synthesis of:

-

Thiazoles: Reaction with thiourea or thioamides.

-

Imidazoles: Condensation with aldehydes.

-

Pyrazines: Self-condensation or reaction with other α-aminoketones.

The furan moiety is a key component in numerous approved drugs, highlighting the therapeutic potential of its derivatives.

Safety, Handling, and Storage

Safety Information for 2-Bromo-1-(furan-2-yl)ethanone

The precursor, 2-bromo-1-(furan-2-yl)ethanone, is a hazardous substance.[6]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Handling and Storage of this compound

While specific toxicity data is unavailable, it should be handled with care, assuming it is a potential irritant.

-

Personal Protective Equipment: Wear gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Amine hydrochloride salts can be hygroscopic, and moisture should be avoided.[10]

Detailed Experimental Protocols

Synthesis of 2-Bromo-1-(furan-2-yl)ethanone

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-acetylfuran (1 equivalent) in a suitable solvent (e.g., diethyl ether or chloroform). Cool the solution to 0-5 °C in an ice bath.

-

Bromine Addition: Prepare a solution of bromine (1.05 equivalents) in the same solvent. Add the bromine solution dropwise to the stirred solution of 2-acetylfuran over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography.

Synthesis of this compound (Delépine Reaction)

-

Salt Formation: Dissolve 2-bromo-1-(furan-2-yl)ethanone (1 equivalent) in chloroform. To this solution, add hexamethylenetetramine (1.1 equivalents). Stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution.

-

Isolation of the Salt: Collect the precipitate by filtration and wash with cold chloroform. The salt can be used in the next step without further purification.

-

Hydrolysis: Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).

-

Workup: After cooling, the precipitated ammonium chloride and by-products are filtered off. The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

References

-

Organic Chemistry Portal. (n.d.). Delepine Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Delépine reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Delépine amine synthesis. Retrieved from [Link]

-

Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

MyPustak. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

-

Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

-

ACS Publications. (1971). Optically active amines. XII. Synthesis and spectral properties some optically active .alpha.-oximino ketones and .alpha.-amino ketone hydrochlorides. Dimerization of .alpha.-amino ketones. Retrieved from [Link]

-

ChemSrc. (2025). 2-Amino-1-phenylethanone hydrochloride. Retrieved from [Link]

-

iChemical. (n.d.). 2-Amino-1-phenylethanone hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1). Retrieved from [Link]

-

ACS Publications. (1974). Correction. Optically Active Amines. XII. Synthesis and Spectral Properties of Some Optically Dimerization of α-Amino Ketone Hydrochlorides. Dimerization of α-Amino Ketones. Retrieved from [Link]

-

Wikipedia. (2023). Aminoaldehydes and aminoketones. Retrieved from [Link]

-

Asian Journal of Chemistry. (2007). Synthesis of New Furan Compounds: A Study towards Pyrrole Ring. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(furan-2-yl)ethan-1-one. Retrieved from [Link]

-

University of Glasgow Theses Service. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

- 1. Delépine reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scribd.com [scribd.com]

- 4. 2-Amino-1-phenylethanone hydrochloride | CAS#:5468-37-1 | Chemsrc [chemsrc.com]

- 5. 2-Amino-1-phenylethanone hydrochloride, CAS No. 5468-37-1 - iChemical [ichemical.com]

- 6. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

"2-Amino-1-(furan-2-YL)ethanone hydrochloride" chemical structure and characterization

An In-depth Technical Guide to 2-Amino-1-(furan-2-yl)ethanone hydrochloride: Synthesis, Characterization, and Analysis

Introduction

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and synthetic drug development. As a functionalized aminoketone, it serves as a versatile building block for the synthesis of more complex molecular architectures, including various pharmacologically active agents. The presence of the furan moiety, a common scaffold in numerous natural products and pharmaceuticals, combined with a reactive aminoketone function, makes this compound a valuable precursor for creating novel therapeutic candidates.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a detailed synthesis protocol, and robust analytical methods for the characterization and quality control of this compound. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and reproducible for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and inherent properties. This compound consists of a furan ring connected to an ethanone backbone, with an amino group at the alpha position. The hydrochloride salt form is typically preferred as it enhances the compound's stability and aqueous solubility compared to the free base.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1-(furan-2-yl)ethanone;hydrochloride | [1] |

| Synonyms | 2-amino-1-(2-furyl)ethanone hydrochloride | [2] |

| CAS Number | 88352-86-7 | [2] |

| Molecular Formula | C₆H₈ClNO₂ | [1] |

| Molecular Weight | 161.59 g/mol | [2] |

| Appearance | Powder | [2] |

| Purity | ≥95% (typical) | [2] |

| Storage | Room Temperature, under inert atmosphere | [2] |

| InChI Key | RKEARERKYHKVQD-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved through a multi-step process starting from the commercially available 2-acetylfuran. The chosen pathway involves an initial α-bromination followed by a nucleophilic substitution to introduce the amino group, and finally, conversion to the hydrochloride salt. This approach is selected for its reliability and use of well-established chemical transformations.

Caption: Overall Synthetic Workflow

Step 1: Synthesis of 2-Bromo-1-(furan-2-yl)ethanone

Principle: The synthesis commences with the α-bromination of 2-acetylfuran.[3][4] This is a classic electrophilic substitution reaction where one of the α-hydrogens of the ketone is replaced by a bromine atom. The reaction is typically performed in a suitable solvent at a controlled temperature to prevent side reactions.[5]

Protocol:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-acetylfuran (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid in the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes. The key is to maintain the temperature below 5 °C to minimize polysubstitution and side reactions. The disappearance of the bromine's reddish-brown color indicates its consumption.[5]

-

Reaction Monitoring: After the complete addition of bromine, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (2-acetylfuran) is no longer detectable.

-

Workup: Quench the reaction by slowly pouring the mixture into a beaker of ice-cold water. The crude 2-bromo-1-(furan-2-yl)ethanone will precipitate as a solid or oil.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove acetic acid. The product can be further purified by recrystallization from a solvent mixture like ethanol/water or by flash column chromatography on silica gel.[5]

Expert Insight: The choice of glacial acetic acid as a solvent is crucial as it facilitates the enolization of the ketone, which is the reactive species in the bromination, while also being a good solvent for bromine. Strict temperature control is the most critical parameter for achieving high yield and purity.

Step 2: Synthesis of 2-Amino-1-(furan-2-yl)ethanone (Delépine Reaction)

Principle: The conversion of the α-bromo ketone to an α-amino ketone is achieved via the Delépine reaction. This method involves two stages: first, the reaction of the bromo-intermediate with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt (the Delépine complex), followed by acidic hydrolysis of this salt to yield the primary amine. This method is chosen for its efficiency and for avoiding the over-alkylation issues common with other amination methods.

Protocol:

-

Complex Formation: Dissolve the purified 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) in chloroform or a similar chlorinated solvent in a round-bottom flask. Add hexamethylenetetramine (1.1 eq) to the solution. Stir the mixture at room temperature for 12-24 hours. The formation of the quaternary ammonium salt is typically observed as a precipitate.

-

Hydrolysis: After the complex has formed, filter off the solid salt and wash it with diethyl ether. Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux: Heat the suspension to reflux for 4-6 hours. This step hydrolyzes the complex to release the primary amine hydrochloride.

-

Isolation: After cooling, the product, this compound, may precipitate from the solution. The solvent can be removed under reduced pressure, and the resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product.

Step 3: Final Salt Formation (if free base is isolated)

Principle: If the hydrolysis step yields the free amine, it must be converted to the stable hydrochloride salt. This is a straightforward acid-base reaction.

Protocol:

-

Dissolve the isolated free amine in a minimal amount of a non-protic solvent like diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ether dropwise until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Analytical Workflow for Product Validation

Table 2: Expected Spectroscopic and Chromatographic Data

| Technique | Expected Characteristics |

| ¹H NMR | Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.8 ppm). Methylene Protons (-CH₂-): A singlet around δ 4.5-5.0 ppm. Amine Protons (-NH₃⁺): A broad singlet, typically downfield (δ 8.0-9.0 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Ketone Carbonyl (C=O): Signal around δ 185-195 ppm. Furan Carbons: Four signals in the range of δ 110-155 ppm. Methylene Carbon (-CH₂-): Signal around δ 45-55 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch: Broad absorption band from 2800-3200 cm⁻¹ (amine salt). C=O Stretch: Strong, sharp absorption around 1670-1690 cm⁻¹. C-O-C Stretch (Furan): Characteristic bands around 1000-1250 cm⁻¹. C=C Stretch (Furan): Absorptions around 1500-1600 cm⁻¹. |

| Mass Spec (ESI+) | Molecular Ion (M+H)⁺: Expected m/z corresponding to the free base (C₆H₇NO₂), at approximately 126.05 Da.[1] |

| HPLC | A single major peak indicating high purity (>95%) on a reverse-phase C18 column with UV detection. |

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound well and allows for the observation of the amine protons.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.

High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method can be adapted for purity analysis.[6][7]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the furanone chromophore (typically around 270-280 nm).

-

Injection Volume: 10 µL.

Safety, Handling, and Storage

Safety:

-

The precursor, 2-bromo-1-(furan-2-yl)ethanone, is harmful if swallowed, causes severe skin burns, and may cause respiratory irritation.[5][8] Handle with extreme care in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The final product, this compound, should be handled with care, assuming it may be an irritant.

Handling:

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use in a well-ventilated area.

Storage:

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]

-

Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

This compound is a valuable synthetic intermediate. The protocols outlined in this guide provide a robust and reliable pathway for its synthesis and characterization. By understanding the principles behind each experimental step and employing rigorous analytical validation, researchers can confidently produce and utilize this compound in their drug discovery and development endeavors. The detailed methodologies serve as a practical resource, ensuring both the quality of the final product and the safety of the laboratory professional.

References

-

2-amino-1-(furan-2-yl)ethan-1-one hydrochloride . PubChem. Available at: [Link]

-

2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride . PubChem. Available at: [Link]

-

2-Bromo-1-(furan-2-yl)ethan-1-one . PubChem. Available at: [Link]

-

Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study . MDPI. Available at: [Link]

-

2-Acetylfuran (HMDB0033127) . Human Metabolome Database. Available at: [Link]

-

2-Acetylfuran . Wikipedia. Available at: [Link]

-

1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol . ResearchGate. Available at: [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry . imre-blank.ch. Available at: [Link]

-

Ethanone, 1-(2-furanyl)- . NIST WebBook. Available at: [Link]

-

2-Acetylfuran . SIELC Technologies. Available at: [Link]

-

1-Furan-2-yl-ethanone . Oakwood Chemical. Available at: [Link]

Sources

- 1. PubChemLite - 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride (C6H7NO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride | 88352-86-7 [sigmaaldrich.com]

- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 4. 1-Furan-2-yl-ethanone [oakwoodchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Acetylfuran | SIELC Technologies [sielc.com]

- 8. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-1-(furan-2-YL)ethanone hydrochloride (CAS: 88352-86-7)

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2][3] Its unique electronic and steric properties often allow it to serve as a bioisostere for phenyl rings, which can lead to enhanced metabolic stability, improved receptor binding interactions, and favorable pharmacokinetic profiles.[4][5] The furan nucleus is integral to a wide array of therapeutics, demonstrating its versatility across various disease areas, including infectious diseases, inflammation, and oncology.[1][3][4][5][6][7][8][9][10][11][12][13][14]

This technical guide focuses on 2-Amino-1-(furan-2-YL)ethanone hydrochloride (CAS: 88352-86-7), an important synthetic intermediate. This molecule combines the privileged furan scaffold with an α-aminoketone functionality, a reactive handle that opens a gateway to a diverse range of more complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the synthesis, characterization, and potential applications of this compound is crucial for leveraging its synthetic utility in the discovery of novel therapeutic agents. The hydrochloride salt form of this compound generally enhances its stability and aqueous solubility, making it more amenable to handling and downstream reactions.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring the purity of subsequent products.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1-(furan-2-yl)ethanone;hydrochloride | |

| CAS Number | 88352-86-7 | |

| Molecular Formula | C₆H₈ClNO₂ | |

| Molecular Weight | 161.59 g/mol | [12] |

| Appearance | White to off-white crystalline powder (inferred) | |

| Purity | ≥95% | [12] |

| InChI Key | RKEARERKYHKVQD-UHFFFAOYSA-N | [12] |

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic signals for the furan ring protons, typically in the range of δ 6.5-8.0 ppm. The methylene protons (CH₂) adjacent to the amino and carbonyl groups would likely appear as a singlet around δ 4.5-5.0 ppm. The protons of the ammonium group (-NH₃⁺) would be expected to appear as a broad singlet at a downfield chemical shift, potentially around δ 8.0-9.0 ppm.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon (C=O) is expected to be the most downfield signal, likely above δ 180 ppm. The carbons of the furan ring would appear in the aromatic region (δ 110-150 ppm), and the methylene carbon (CH₂) would be expected in the range of δ 40-50 ppm.

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹): Key vibrational bands would include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. The N-H stretching of the primary ammonium salt would be visible as a broad band in the range of 3000-3400 cm⁻¹. C-O-C stretching of the furan ring is expected around 1000-1200 cm⁻¹.

-

Mass Spectrometry (EI-MS): The mass spectrum would be expected to show a molecular ion peak for the free base (C₆H₇NO₂) at m/z 125. The fragmentation pattern would likely involve the loss of CO, NH₂, and cleavage of the furan ring, providing structural confirmation.

Synthesis and Purification: A Proposed Methodology

The synthesis of this compound can be approached through a multi-step sequence starting from the commercially available 2-acetylfuran. The following protocol is a representative and robust method derived from established organic chemistry principles for the synthesis of α-aminoketones.[19][20][21][22][23][24][25][26][27][28][29][30][31][32]

Diagram: Synthetic Pathway

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ijabbr.com [ijabbr.com]

- 15. 2-Aminoacetophenone hydrochloride(5468-37-1) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 2-Aminoacetophenone(551-93-9) 13C NMR spectrum [chemicalbook.com]

- 19. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. arkat-usa.org [arkat-usa.org]

- 21. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chemistnotes.com [chemistnotes.com]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. researchgate.net [researchgate.net]

- 28. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. quora.com [quora.com]

- 31. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 32. α-Azidoketone or acid synthesis by azidation [organic-chemistry.org]

A Research Framework for Elucidating the Mechanism of Action of 2-Amino-1-(furan-2-yl)ethanone hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 2-Amino-1-(furan-2-yl)ethanone hydrochloride belongs to a chemical class rich in biological activity, yet its specific mechanism of action remains uncharacterized in publicly available literature. The furan ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide eschews a speculative declaration of the compound's mechanism. Instead, it presents a comprehensive, scientifically rigorous framework for its elucidation. We will deconstruct the molecule's structural components, formulate plausible, data-driven hypotheses based on analogous compounds, and detail a multi-phase experimental workflow, from broad-based screening to specific target validation. This document serves as a strategic roadmap for researchers aiming to systematically uncover the pharmacological identity of this and other novel chemical entities.

The Furan Scaffold: A Cornerstone of Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a recurring motif in a multitude of pharmacologically active compounds.[2] Its unique electronic and steric properties often confer favorable pharmacokinetic profiles and enhance interactions with biological targets.[2][3] Furan derivatives have demonstrated a vast spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[2][4]

The versatility of the furan nucleus is evident in established drugs. For example, the nitrofuran ring in nitrofurantoin is essential for its antibacterial action, which involves the formation of reactive intermediates that damage bacterial DNA.[2][5] In other contexts, the furanone ring is a key feature of certain selective COX-2 inhibitors used to manage inflammation.[2] This well-documented history of the furan scaffold's therapeutic relevance underscores the potential of this compound as a valuable pharmacological probe or lead compound.

Structural Analysis and Pharmacophore Deconstruction

A logical investigation into the mechanism of action (MoA) begins with an analysis of the molecule's constituent parts: the furan ring and the aminoketone side chain.

-

The Furan Ring: As a bioisostere of the phenyl ring, the furan moiety can engage in similar hydrophobic and π-stacking interactions with protein targets.[3][6] However, its heteroatomic nature introduces polarity, increasing its hydrogen bond acceptor capacity and potentially altering metabolic stability compared to a corresponding phenyl analog.[2][6] Electrophilic substitution typically occurs at the 2-position, highlighting its reactive potential.[2]

-

The Aminoketone Moiety: This functional group is a well-established pharmacophore. The aminoketone antidepressant bupropion, for instance, functions as a dopamine and norepinephrine reuptake inhibitor.[][8][9] This suggests that this compound could potentially interact with monoamine transporters or other neurological targets. The presence of both a hydrogen bond donor (the amine) and acceptor (the ketone) provides critical anchor points for binding to a protein's active site.

Plausible Mechanistic Hypotheses

Based on the structural analysis and extensive literature on related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Protein Kinase Inhibition Protein kinases are a major class of drug targets, and numerous heterocyclic compounds, including furan derivatives, have been identified as potent inhibitors.[10] Furan-2-yl(phenyl)methanone derivatives have shown in vitro inhibitory activity against protein tyrosine kinases.[11][12] Furthermore, furan and furopyrimidine structures have been successfully developed as inhibitors of VEGFR-2, a key kinase in angiogenesis.[13] The aminoketone structure could potentially mimic the hinge-binding region of ATP, a common feature of many kinase inhibitors.

Hypothesis 2: G Protein-Coupled Receptor (GPCR) Modulation GPCRs represent the largest family of cell surface receptors and are targeted by a significant percentage of all approved drugs.[14][15] The aromatic and amine features of the target compound make it a suitable candidate for interacting with GPCR binding pockets. Furan-containing ligands have been developed as allosteric modulators for GPCRs, and furan-based cross-linking technologies are used to study these interactions, highlighting the compatibility of the scaffold with this target class.[16][17][18]

Hypothesis 3: Monoamine Transporter Inhibition The structural similarity of the aminoketone portion of the molecule to bupropion makes inhibition of dopamine (DAT) and norepinephrine (NET) transporters a plausible mechanism.[19][20] This line of inquiry would position the compound as a potential therapeutic for neurological or psychiatric disorders.

Hypothesis 4: Antimicrobial Activity Given the broad antimicrobial profile of many furan derivatives, this possibility cannot be overlooked.[21][22] While the classic mechanism for nitrofurans involves reduction of a nitro group, which is absent here, other mechanisms involving enzymatic modification or disruption of microbial processes are possible.[4][5]

A Phased Experimental Workflow for MoA Deconvolution

To systematically test these hypotheses and remain open to novel mechanisms, a multi-phase research plan is proposed. This workflow is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: Proposed workflow for MoA elucidation.

Phase 1: Broad Phenotypic and Target-Class Screening

The initial goal is to cast a wide net to identify the compound's primary biological effect and narrow the field of potential target classes.

| Screening Platform | Objective | Rationale & Example Providers |

| Phenotypic Screening | Identify overall cellular or organismal effect. | Provides unbiased functional data. Panels like the NCI-60 human tumor cell line screen or antimicrobial Minimum Inhibitory Concentration (MIC) assays are standard.[5][23] |

| Kinase Panel Screen | Determine inhibitory activity against a broad range of protein kinases. | Kinases are a highly druggable target class. Platforms like KINOMEscan® or KinSight™ offer panels of over 400 human kinases.[24][25][26] |

| GPCR Panel Screen | Assess agonist, antagonist, or allosteric modulator activity at GPCRs. | GPCRs are another major target class. Services from companies like Eurofins DiscoverX or Creative Bioarray provide functional assays (cAMP, Ca2+, β-arrestin).[14][15][27] |

| Monoamine Transporter Panel | Quantify binding or uptake inhibition at DAT, NET, and SERT. | Directly tests the bupropion-related hypothesis. Radioligand binding or fluorescent substrate uptake assays are common. |

Phase 2: Unbiased Target Identification

If Phase 1 screening does not yield a clear primary target class, or if a novel mechanism is suspected, unbiased approaches are necessary to identify direct binding partners.

-

Affinity-Based Pull-Down: This classic method involves immobilizing this compound on a solid support (e.g., agarose beads) and using it as "bait" to capture binding proteins from a cell lysate.[1][28] The captured proteins are then identified by mass spectrometry.

-

Label-Free Methods: These modern techniques are advantageous as they do not require modification of the compound, which could alter its binding properties.[1][28]

-

Cellular Thermal Shift Assay (CETSA®): This powerful method assesses target engagement in intact cells or lysates.[29][30] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Changes in protein stability upon compound treatment can be detected by various means, including Western blotting or mass spectrometry.[31][32][33]

-

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that ligand binding can protect a target protein from protease digestion.[1][34]

-

Phase 3: Target Validation and Pathway Elucidation

Once a putative target is identified, the interaction must be rigorously validated and its downstream consequences characterized.

Caption: Workflow for validating a putative target.

-

Confirm Target Engagement: An Isothermal Dose-Response Fingerprint (ITDRF) using CETSA is a gold-standard method to confirm that the compound engages the target in a cellular environment in a dose-dependent manner.[29]

-

Quantify Binding and Functional Activity: If the target is an enzyme, determine the IC50 (for inhibition) or EC50 (for activation) using in vitro biochemical assays.[35] For receptors, radioligand binding assays can determine the binding affinity (Kd).

-

Elucidate Downstream Signaling: Investigate the cellular consequences of target engagement. For a kinase inhibitor, this would involve using Western blotting to measure the phosphorylation status of known downstream substrates. For a GPCR modulator, this could involve measuring second messenger levels (e.g., cAMP, intracellular calcium) or β-arrestin recruitment.[27][36]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a Western blot-based CETSA experiment to generate a melt curve and confirm target stabilization.

-

Cell Culture and Treatment: Culture cells known to express the target protein to ~80% confluency. Treat cells with either the test compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

-

Heating Step: Aliquot the cell suspensions into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).

-

Cell Lysis: Immediately after heating, lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration across all samples using a BCA assay.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the putative target protein.

-

Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melt curve for the compound-treated sample indicates target stabilization and engagement.[29][33]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 of the compound against a purified kinase.

-

Reagent Preparation: Prepare a serial dilution of this compound in assay buffer. Prepare a reaction mix containing the purified kinase, its specific substrate, and ATP at its Km concentration.

-

Kinase Reaction: In a 384-well plate, add the compound dilutions. Initiate the reaction by adding the kinase/substrate/ATP mix. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system (Promega). This involves two steps: first, adding ADP-Glo™ Reagent to deplete unused ATP, then adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[35]

-

Data Acquisition: Read the luminescence on a plate reader.

-

IC50 Calculation: Convert luminescence to % inhibition relative to no-compound (0% inhibition) and no-enzyme (100% inhibition) controls. Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While the precise mechanism of action for this compound is currently undefined, its chemical structure places it in a promising area of chemical space. The furan and aminoketone moieties are associated with a wide range of pharmacological activities, from kinase inhibition to modulation of CNS targets. The systematic, multi-phase research strategy outlined in this guide—progressing from broad, unbiased screening to rigorous, hypothesis-driven target validation—provides a clear and robust path to defining its biological function. The application of modern techniques like CETSA, coupled with established platforms such as kinome and GPCR screening, will enable the scientific community to efficiently deconvolve the compound's mechanism and unlock its full therapeutic potential.

References

A comprehensive, numbered list of all cited sources with clickable URLs would be compiled here from the grounding data. For the purpose of this demonstration, the citation markers in the text refer to the search results provided in the context.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. psychscenehub.com [psychscenehub.com]

- 9. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. What is the mechanism of Bupropion Hydrochloride? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 25. kinaselogistics.com [kinaselogistics.com]

- 26. assayquant.com [assayquant.com]

- 27. reactionbiology.com [reactionbiology.com]

- 28. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 33. annualreviews.org [annualreviews.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 36. ionbiosciences.com [ionbiosciences.com]

An In-depth Technical Guide to the Potential Biological Activity of 2-Amino-1-(furan-2-yl)ethanone hydrochloride

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into novel molecular entities presents a fertile ground for identifying new therapeutic agents. 2-Amino-1-(furan-2-yl)ethanone hydrochloride emerges as a compound of significant interest, wedding the biologically versatile furan ring with the pharmacologically active aminoketone backbone. The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings contribute to a wide array of biological activities.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]

Concurrently, the aminoketone framework is a key structural motif in numerous biologically active compounds. This functional group arrangement is associated with a diverse range of pharmacological activities, including analgesic, anti-inflammatory, and local anesthetic effects.[4][5] The hydrochloride salt form of the parent compound enhances its solubility and stability, making it amenable to biological testing and formulation development.

This technical guide provides a comprehensive exploration of the potential biological activities of this compound. As direct studies on this specific molecule are limited, this document synthesizes information from structurally related compounds to build a robust hypothesis-driven framework for its investigation. We will delve into its inferred pharmacological profile, propose detailed experimental protocols for its characterization, and outline potential mechanisms of action, thereby providing a roadmap for researchers and drug development professionals to unlock its therapeutic promise.

Part 1: Inferred Pharmacological Profile and Rationale

Based on the established activities of its constituent chemical moieties, we can hypothesize several potential biological activities for this compound.

Antimicrobial Activity

The furan ring is a well-established pharmacophore in antimicrobial agents.[3] The nitrofurans, for instance, are a class of antibiotics whose mechanism involves the reduction of the nitro group to generate reactive intermediates that damage bacterial DNA and ribosomes.[3] While this compound lacks a nitro group, the furan scaffold itself can contribute to antimicrobial activity through various mechanisms, including interference with bacterial metabolic pathways or disruption of cell membrane integrity. The presence of the aminoketone moiety could further enhance this activity.

Anti-inflammatory and Analgesic Potential

Numerous furan derivatives exhibit potent anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[6] The furanone ring, a close relative of the furan ring, is a key feature in some of these selective inhibitors.[1] Additionally, α-aminoketones have been shown to possess both anti-inflammatory and analgesic activities in animal models.[5] The effectiveness of these compounds can be influenced by the nature of the substituents on the aromatic ring and the length of the alkyl chain.[5] Therefore, it is plausible that this compound could modulate inflammatory pathways and exhibit analgesic effects.

Anticancer Activity

The furan scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[3][7] These compounds can exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cancer cell proliferation, and disruption of microtubule dynamics.[3] For example, certain furan derivatives have been identified as novel inhibitors of ATP-citrate lyase (ACL), an enzyme upregulated in many cancers.[8] The aminoketone portion of the molecule could also contribute to anticancer activity, as this scaffold is found in other cytotoxic agents.

Potential as a Novel Psychoactive Substance (NPS) Analog

It is crucial to acknowledge that the aminoketone scaffold is also present in some novel psychoactive substances (NPS). While the focus of this guide is on therapeutic potential, a comprehensive evaluation must include an assessment of its potential effects on the central nervous system. The structural similarity to some cathinone derivatives warrants investigation into its receptor binding profile at key CNS targets to rule out undesirable psychoactive properties. In vitro toxicological studies using neuronal cell lines would be a prudent initial step in this assessment.[9]

Part 2: A Hypothesis-Driven Experimental Roadmap

To systematically investigate the potential biological activities of this compound, a tiered approach is recommended, starting with in vitro screening and progressing to more complex cell-based and potentially in vivo models.

Initial In Vitro Screening Workflow

The following diagram illustrates a logical workflow for the initial in vitro screening of this compound.

Caption: A proposed workflow for the initial in vitro evaluation of this compound.

Detailed Experimental Protocols

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute it in the respective growth medium to create a series of two-fold serial dilutions.

-

Inoculate the wells of a 96-well plate with a standardized suspension of the microorganism.

-

Add the serial dilutions of the test compound to the inoculated wells. Include positive (microorganism with medium) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Rationale: This is a standard and widely accepted method for the initial screening of antimicrobial activity, providing a quantitative measure of the compound's potency.

Objective: To assess the inhibitory effect of this compound on cyclooxygenase enzymes.

Materials:

-

This compound

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

COX inhibitor screening assay kit (commercially available)

-

Fluorometric or colorimetric plate reader

Procedure:

-

Prepare a range of concentrations of the test compound.

-

In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, the test compound, and a reaction buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at the recommended temperature.

-

Measure the production of prostaglandin G2 (PGG2) using the detection reagent provided in the kit.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Rationale: This assay directly measures the inhibitory activity of the compound on the key enzymes involved in the inflammatory response, allowing for the determination of both potency and selectivity.

Part 3: Potential Mechanisms of Action and Signaling Pathways

Should initial screening reveal promising activity, further investigation into the underlying mechanisms of action is warranted.

Potential Anti-inflammatory Signaling Pathway

A plausible mechanism for the anti-inflammatory effects of this compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: A simplified diagram of the NF-κB signaling pathway and potential points of inhibition by this compound.

Potential Anticancer Mechanism: Induction of Apoptosis

For anticancer activity, a possible mechanism is the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijabbr.com [ijabbr.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances | MDPI [mdpi.com]

The Strategic Role of 2-Amino-1-(furan-2-yl)ethanone Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[CITY, State, January 17, 2026] – As the landscape of drug discovery continually evolves, the strategic use of versatile chemical scaffolds is paramount to the development of novel therapeutics. Among these, the furan nucleus holds a privileged position, offering a unique combination of aromaticity, polarity, and conformational flexibility that medicinal chemists leverage to design potent and selective drug candidates. This technical guide delves into the core of one such pivotal building block: 2-Amino-1-(furan-2-yl)ethanone hydrochloride . This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the synthesis, chemical properties, and significant applications of this compound in medicinal chemistry.

Introduction: The Furan Scaffold in Drug Design

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a recurring motif in a vast array of pharmacologically active compounds.[1][2][3] Its ability to act as a bioisostere for phenyl and thiophene rings, while offering distinct electronic and solubility properties, makes it a valuable component in the medicinal chemist's toolkit.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5] The incorporation of a furan moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by affecting receptor binding, metabolic stability, and bioavailability.[1]

This compound, as an α-amino ketone, provides a strategic entry point for the synthesis of more complex furan-containing molecules. The presence of a primary amine and a ketone functional group on an ethyl spacer attached to the furan ring allows for a multitude of chemical transformations, making it a highly versatile intermediate in the construction of diverse molecular architectures.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride | [6] |

| Molecular Formula | C₆H₈ClNO₂ | [6] |

| Molecular Weight | 161.59 g/mol | [6] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in polar solvents | |

| InChIKey | DGQYYEJWTUWJBR-UHFFFAOYSA-N | [6] |

The hydrochloride salt form enhances the stability and aqueous solubility of the parent amine, facilitating its handling and use in various reaction conditions. The key structural features—the furan ring, the α-amino ketone motif—are crucial for its reactivity and its role as a pharmacophore or a precursor to one.

Synthesis of this compound: A Strategic Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical synthetic pathway commences with the readily available starting material, 2-acetylfuran. The overall strategy involves the introduction of a leaving group at the α-position to the ketone, followed by nucleophilic substitution with an amine equivalent, and finally, salt formation.

Caption: Synthetic workflow for this compound.

Step 1: α-Bromination of 2-Acetylfuran

The initial step involves the selective bromination of 2-acetylfuran at the methyl group adjacent to the carbonyl. This transformation is critical as it introduces a good leaving group for the subsequent amination step.

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylfuran (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or a mixture of acetic anhydride and acetic acid.[1]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-1-(furan-2-yl)ethanone is typically purified by column chromatography on silica gel.

Causality: The use of a radical initiator is crucial for the selective bromination at the α-carbon of the ketone, proceeding via a radical mechanism. The choice of solvent can influence the reaction rate and selectivity.[1][2]

Step 2: Introduction of the Amino Group

With the α-bromo ketone in hand, the primary amino group can be introduced via several established methods. The Delépine and Gabriel syntheses are two common and reliable approaches to form primary amines from alkyl halides, minimizing the formation of over-alkylation byproducts.

Protocol 2a: Delépine Reaction

-

Formation of the Hexamethylenetetramine Salt: Dissolve 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) in a solvent like chloroform or dichloromethane.[7][8][9] Add hexamethylenetetramine (1.0-1.2 eq) to the solution and stir at room temperature or with gentle heating.[8][9] The quaternary ammonium salt typically precipitates out of the solution.

-

Hydrolysis: Collect the salt by filtration and wash with the solvent. Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.[7][8] Heat the mixture to reflux for several hours to effect hydrolysis.

-

Isolation: After cooling, the ammonium chloride and formaldehyde byproducts are removed. The desired this compound can be isolated from the reaction mixture, often by crystallization.

Causality: The Delépine reaction provides a clean route to the primary amine as hexamethylenetetramine acts as a protected form of ammonia, preventing multiple alkylations.[7][8] Acidic hydrolysis is essential to break down the quaternary salt and liberate the primary amine.[7][8][9]

Protocol 2b: Gabriel Synthesis

-

N-Alkylation of Potassium Phthalimide: In a suitable polar aprotic solvent such as dimethylformamide (DMF), suspend potassium phthalimide (1.0-1.1 eq).[10][11] Add 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) and heat the mixture to facilitate the S_N2 reaction. Monitor the reaction by TLC.

-

Hydrazinolysis (Ing-Manske Procedure): After the reaction is complete, cool the mixture and add hydrazine hydrate (excess).[10][11] Heat the mixture to reflux. This will cleave the phthalimide group, forming the insoluble phthalhydrazide byproduct.

-

Isolation of the Free Amine: Filter off the phthalhydrazide precipitate and wash it with a suitable solvent. The filtrate contains the free amine, 2-amino-1-(furan-2-yl)ethanone.

-

Salt Formation: To the filtrate containing the free amine, add a solution of hydrochloric acid (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt. Collect the salt by filtration, wash with a non-polar solvent, and dry under vacuum.

Causality: The Gabriel synthesis is another robust method to avoid over-alkylation.[10][12] The use of hydrazine for the cleavage of the phthalimide is often preferred over acidic or basic hydrolysis as it proceeds under milder conditions.[11]

Characterization and Analytical Methods

Table of Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the furan ring protons (typically in the δ 6.5-7.8 ppm region), a singlet for the aminomethylene protons (CH₂-NH₃⁺), and a broad singlet for the ammonium protons (NH₃⁺).[13] |

| ¹³C NMR | Resonances for the furan ring carbons, the carbonyl carbon (C=O), and the aminomethylene carbon (CH₂-NH₃⁺).[14] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the ammonium group (around 3000-3200 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-O-C stretching of the furan ring.[15] |

| Mass Spectrometry | A molecular ion peak corresponding to the free base [M]⁺ or the protonated molecule [M+H]⁺. |

Applications in Medicinal Chemistry: A Scaffold for Innovation

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for diverse chemical modifications.

Caption: Medicinal chemistry applications of this compound.

Synthesis of Furan-Based Kinase Inhibitors

Protein kinases are crucial targets in cancer therapy and other diseases. The furan scaffold has been incorporated into numerous kinase inhibitors.[1][2] this compound can serve as a starting point for the synthesis of such compounds. The primary amine can be acylated or alkylated to introduce various side chains that can interact with the kinase active site. The furan ring itself can form important hydrogen bonds or hydrophobic interactions within the ATP-binding pocket.

Precursor to Furan-Containing Protease Inhibitors

Protease inhibitors are another important class of drugs, particularly in the treatment of viral infections like HIV and hepatitis C. The α-amino ketone moiety can be elaborated into more complex structures that mimic the transition state of peptide cleavage by proteases.[16] The furan ring can be used to introduce rigidity and specific electronic properties into the inhibitor backbone.

Building Block for Antiviral and Anticancer Agents

The furan nucleus is present in several compounds with demonstrated antiviral and anticancer activities.[17][18] For instance, furan-containing compounds have been investigated as inhibitors of viral replication and as cytotoxic agents that induce apoptosis in cancer cells.[17][18] The versatility of this compound allows for its incorporation into a variety of heterocyclic systems known to possess such activities.

Development of Anti-inflammatory Drugs

Furan derivatives have been explored for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3][4] The core structure of 2-Amino-1-(furan-2-yl)ethanone can be modified to generate derivatives that target these inflammatory pathways.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis from readily available starting materials and the presence of two reactive functional groups make it a versatile intermediate for the construction of a wide array of furan-containing compounds. The proven track record of the furan scaffold in successful drug candidates underscores the potential of derivatives synthesized from this precursor. Future research will likely focus on the development of more efficient and greener synthetic routes to this compound and its analogues, as well as their application in the synthesis of novel therapeutics targeting a broader range of diseases. The continued exploration of the chemical space accessible from this compound holds significant promise for the future of drug discovery.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- BROMINATION OF 2-ACETYL-5-METHYLFURAN. Chemistry of Heterocyclic Compounds. 1999.

- Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. NIH.

- Delépine reaction. Wikipedia.

- Delepine Reaction. Alfa Chemistry.

- Delepine reaction. Organic Chemistry Portal.

- Gabriel Synthesis. J&K Scientific LLC. 2025.

- Gabriel Synthesis: Mechanism & Examples. NROChemistry.

- Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)

- Terminology of Antibody Drug for Boc Deprotection. GenScript.

- How can we do the deprotection of boc-amino acids using hcl ?.

- Ranitidine synthesis. ChemicalBook.

- The Gabriel Synthesis. Chemistry Steps.

- Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. PubMed.

- 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride. PubChem.

- Synthesis of New Furan Compounds: A Study towards Pyrrole Ring.

- Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics. PubMed Central.

- Synthesis of 2 Aminofurans and 2 Aminothiophenes. Scribd.

- Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)

- Reactions of alkyl (halomethyl)

- Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity. PubMed. 2021.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride | C10H10ClNO2. PubChem.

- Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)

- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)....

- Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition.

- Synthesis and Evaluation of Furan-2(5H)- One Based CCK Antagonists. Aston Research Explorer.

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. 2022.

- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2018.

Sources

- 1. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives | MDPI [mdpi.com]

- 2. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-1-(benzofuran-2-yl)ethanone Hydrochloride | C10H10ClNO2 | CID 75360816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gssrr.org [gssrr.org]

- 7. researchgate.net [researchgate.net]

- 8. BOC deprotection [ms.bzchemicals.com]

- 9. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 12. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Furan synthesis [organic-chemistry.org]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US4672133A - Process for forming Form 2 ranitidine hydrochloride - Google Patents [patents.google.com]

- 18. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 2-Amino-1-(furan-2-yl)ethanone Hydrochloride

Introduction: The Strategic Value of the Furan Moiety in Synthesis

In the landscape of modern medicinal chemistry and materials science, the furan scaffold holds a privileged position. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the design of novel therapeutics and functional materials.[1][2][3] Within the diverse family of furan-containing molecules, 2-Amino-1-(furan-2-yl)ethanone hydrochloride emerges as a particularly valuable and versatile synthetic building block. This α-aminoketone provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex heterocyclic systems with a wide range of biological activities, including antifungal and anticancer properties.[1][4] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and strategic applications of this potent intermediate.

Physicochemical and Spectroscopic Profile